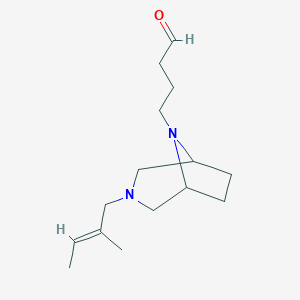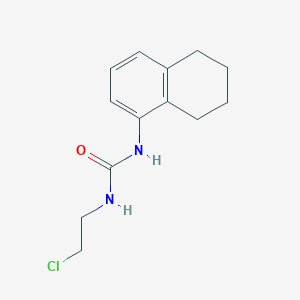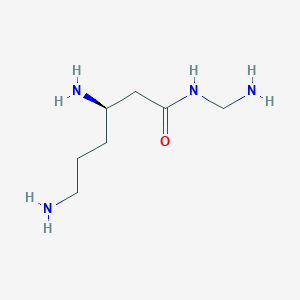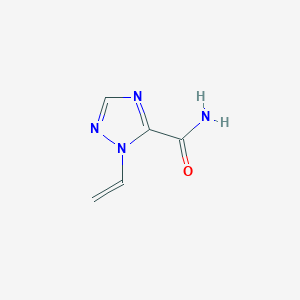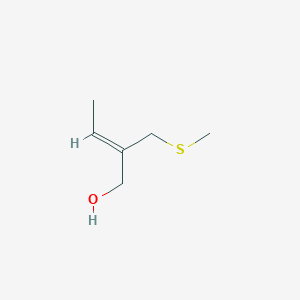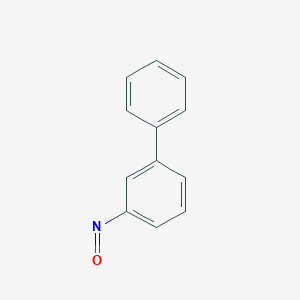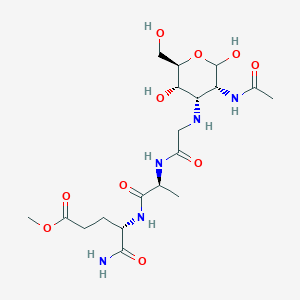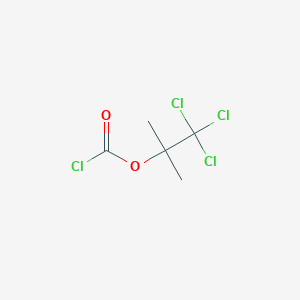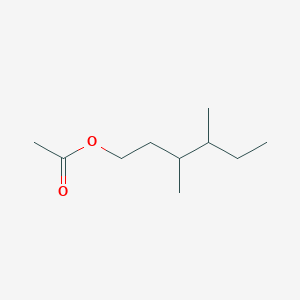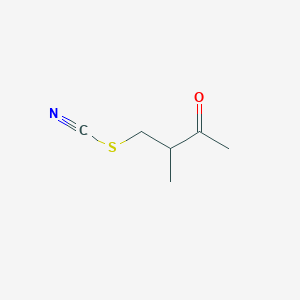
2-Methyl-3-oxobutyl thiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-oxobutyl thiocyanate is a chemical compound that belongs to the family of isothiocyanates. It is commonly used as a reagent in organic synthesis and is known for its strong odor and pungent taste. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and food science.
作用机制
The mechanism of action of 2-Methyl-3-oxobutyl thiocyanate is not fully understood. However, it is believed to exert its effects through the formation of reactive intermediates that can interact with cellular components, leading to cell death or inhibition of cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 2-Methyl-3-oxobutyl thiocyanate can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been found to have antimicrobial properties, including activity against bacteria and fungi.
实验室实验的优点和局限性
One advantage of using 2-Methyl-3-oxobutyl thiocyanate in lab experiments is its high reactivity, which makes it useful for a variety of synthetic reactions. However, its strong odor and pungent taste can make it difficult to work with, and it may require special handling to prevent exposure to laboratory personnel.
未来方向
There are several potential future directions for research on 2-Methyl-3-oxobutyl thiocyanate. One area of interest is its potential as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to determine its efficacy and safety in clinical trials. Another area of interest is its potential as a pesticide for use in agriculture. Studies are needed to determine its effectiveness and safety in controlling pests and to assess its impact on the environment. Additionally, further studies are needed to explore its potential as a flavoring agent and preservative in food science.
合成方法
The synthesis of 2-Methyl-3-oxobutyl thiocyanate can be achieved through the reaction of 2-methyl-3-oxobutanoic acid with thionyl chloride and potassium thiocyanate. The reaction proceeds through the formation of an intermediate acid chloride, which then reacts with the thiocyanate ion to produce the desired isothiocyanate.
科学研究应用
2-Methyl-3-oxobutyl thiocyanate has been studied for its potential applications in various scientific fields. In medicine, it has been found to exhibit anticancer properties and has been investigated as a potential chemotherapeutic agent. In agriculture, it has been shown to have insecticidal and fungicidal properties and has been used in the development of new pesticides. In food science, it has been used as a flavoring agent and as a preservative.
属性
CAS 编号 |
100850-70-2 |
|---|---|
分子式 |
C6H9NOS |
分子量 |
143.21 g/mol |
IUPAC 名称 |
(2-methyl-3-oxobutyl) thiocyanate |
InChI |
InChI=1S/C6H9NOS/c1-5(6(2)8)3-9-4-7/h5H,3H2,1-2H3 |
InChI 键 |
FZVUFHSECFXODA-UHFFFAOYSA-N |
SMILES |
CC(CSC#N)C(=O)C |
规范 SMILES |
CC(CSC#N)C(=O)C |
同义词 |
Thiocyanic acid, 2-methyl-3-oxobutyl ester (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



